ethyl 2-[({1-[4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazol-3-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
ETHYL 2-[({1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of pyrazole, pyrimidine, and benzothiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[({1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling with the benzothiophene core. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[({1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives .
Scientific Research Applications
ETHYL 2-[({1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s stability and electronic properties make it a candidate for use in organic electronics.
Biological Studies: It is used in studies to understand its interaction with various biological targets.
Mechanism of Action
The mechanism of action of ETHYL 2-[({1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s trifluoromethyl and pyrazole groups play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-[({1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
- ETHYL 2-[({1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(CHLOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
Uniqueness
The presence of the trifluoromethyl group in ETHYL 2-[({1-[4-(1-METHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-1H-PYRAZOL-3-YL}CARBONYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE imparts unique electronic properties, enhancing its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C24H22F3N7O3S |
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Molecular Weight |
545.5 g/mol |
IUPAC Name |
ethyl 2-[[1-[4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C24H22F3N7O3S/c1-3-37-22(36)19-14-6-4-5-7-17(14)38-21(19)31-20(35)15-8-9-34(32-15)23-29-16(13-11-28-33(2)12-13)10-18(30-23)24(25,26)27/h8-12H,3-7H2,1-2H3,(H,31,35) |
InChI Key |
AUADPSFYYONKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=NN(C=C3)C4=NC(=CC(=N4)C(F)(F)F)C5=CN(N=C5)C |
Origin of Product |
United States |
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